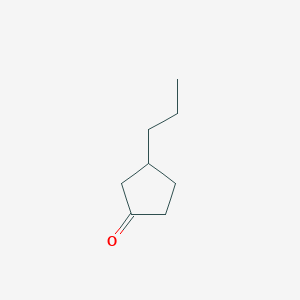
3-Propylcyclopentanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propylcyclopentanone is an organic compound with the molecular formula C8H14O. It belongs to the class of cyclopentanones, which are cyclic ketones containing a five-membered ring. This compound is characterized by the presence of a propyl group attached to the third carbon of the cyclopentanone ring. The structure and properties of 3-Propylcyclopentanone make it a valuable compound in various chemical and industrial applications .
Wissenschaftliche Forschungsanwendungen
3-Propylcyclopentanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studies have explored its potential as a precursor for biologically active molecules.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including its use in drug development.
Industry: It serves as a solvent and reagent in various industrial processes, including polymer production and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propylcyclopentanone can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with propyl halides in the presence of a strong base such as sodium hydride. This reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO). Another method involves the catalytic hydrogenation of 3-propylcyclopentene-1-one using a palladium catalyst under mild conditions .
Industrial Production Methods: Industrial production of 3-Propylcyclopentanone often employs large-scale catalytic processes. One such method involves the decarboxylation of adipic acid derivatives in the presence of a metal catalyst. This process is efficient and yields high-purity 3-Propylcyclopentanone suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Propylcyclopentanone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 3-propylcyclopentanone oxime using oxidizing agents like hydrogen peroxide in the presence of a catalyst.
Reduction: Reduction of 3-Propylcyclopentanone with sodium borohydride yields 3-propylcyclopentanol.
Substitution: Halogenation reactions can occur at the alpha position of the ketone, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalysts like manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), Lewis acids as catalysts.
Major Products Formed:
Oxidation: 3-Propylcyclopentanone oxime.
Reduction: 3-Propylcyclopentanol.
Substitution: Halogenated 3-Propylcyclopentanone derivatives.
Wirkmechanismus
The mechanism of action of 3-Propylcyclopentanone involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain enzymes, modulating their activity. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, depending on the specific target.
Vergleich Mit ähnlichen Verbindungen
Cyclopentanone: A simpler ketone with a five-membered ring, lacking the propyl group.
3-Methylcyclopentanone: Similar structure but with a methyl group instead of a propyl group.
3-Ethylcyclopentanone: Contains an ethyl group at the third carbon instead of a propyl group.
Uniqueness of 3-Propylcyclopentanone: The presence of the propyl group in 3-Propylcyclopentanone imparts unique chemical properties, such as increased hydrophobicity and altered reactivity compared to its simpler analogs. These properties make it particularly useful in specific synthetic applications and industrial processes .
Eigenschaften
IUPAC Name |
3-propylcyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-3-7-4-5-8(9)6-7/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKQLPXRUHHFBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
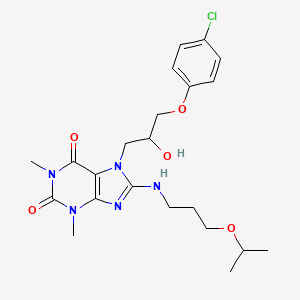
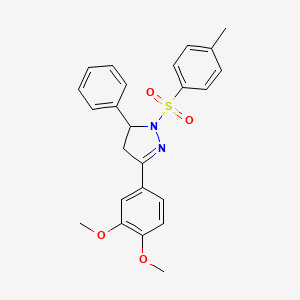
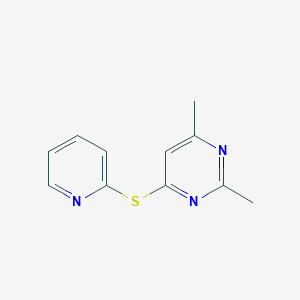
![Tert-butyl 7,7-difluoro-1-(hydroxymethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B2565858.png)
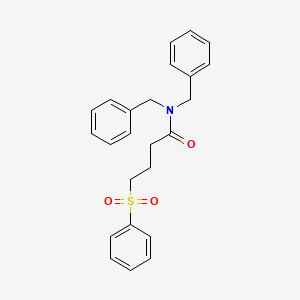
![4-oxo-3-[4-(propoxycarbonyl)phenoxy]-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B2565862.png)
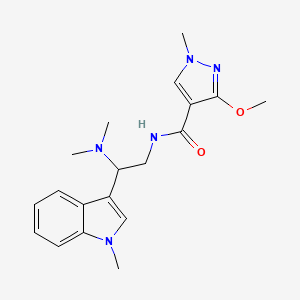
![1-(2H-1,3-benzodioxole-5-carbonyl)-4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine](/img/structure/B2565867.png)
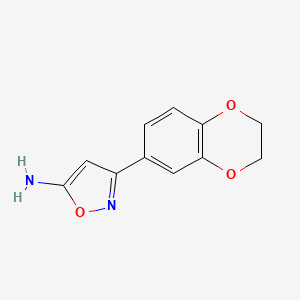
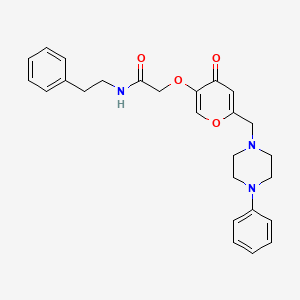
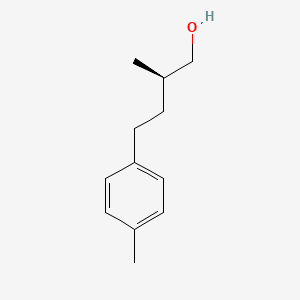
![N-cyclopropyl-N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2565873.png)
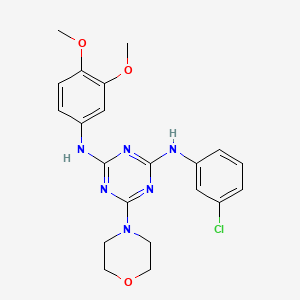
![2-({[1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}SULFANYL)PYRIDINE](/img/structure/B2565875.png)
